1-Benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-benzyl-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)15-17-16(21-18-15)13-8-14(20)19(10-13)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZNWVHTABEWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method includes the reaction of an appropriate isocyanate with a benzyl-substituted pyrrolidin-2-one derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and at elevated temperatures to ensure the formation of the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
1-Benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it suitable for use in material science and as an intermediate in chemical manufacturing processes.
Mechanism of Action
1-Benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be compared with other similar compounds, such as 1-Benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one and 1-Benzyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. These compounds share structural similarities but differ in the substituents on the oxadiazole ring, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Bioactivity Comparison
- Antioxidant Activity :
The 1,3,4-oxadiazole analog (1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid, attributed to the electron-donating thio group and chloro-hydroxyphenyl substituent . In contrast, the 1,2,4-oxadiazole derivatives (e.g., the target compound) lack direct antioxidant data but share structural features with bioactive analogs. - Nootropic Potential: Derivatives of 1-benzyl-4-pyrrolidin-2-one with 1,2,4-triazole sulfonylidene groups show affinity for nootropic targets (e.g., acetylcholine receptors), suggesting that the oxadiazole variant could be modified for central nervous system applications .
- Synthesis and Stability :
The 1,2,4-oxadiazole ring in the target compound enhances metabolic stability compared to 1,3,4-oxadiazoles, as seen in analogs like those in , which utilize oxadiazoles in anticancer scaffolds .
Discontinuation and Structural Insights
The target compound and its fluorophenyl analog (1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one) are marked as discontinued products . Potential reasons include:
Synthetic Challenges: Halogenated analogs (e.g., fluorophenyl derivatives) may require complex purification, as noted in .
Bioavailability Issues: The benzyl group might limit solubility, a common hurdle in pyrrolidinone-based drug candidates.
Biological Activity
1-Benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS Number: 1172284-23-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring substituted with a benzyl group and an oxadiazole moiety. The molecular weight is approximately 285.34 g/mol. The presence of the oxadiazole ring is significant as it is known for conferring various biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Research indicates that compounds containing oxadiazole derivatives exhibit notable anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 15.0 | Inhibition of HDAC activity |
These findings suggest that the compound may serve as a lead in developing new anticancer agents.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In a comparative study against standard antibiotics, it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 5.0 | Ciprofloxacin (2.0) |
| Escherichia coli | 8.0 | Amoxicillin (4.0) |
This suggests potential applications in treating bacterial infections.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Enzyme Inhibition : It may inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer progression.
- Antibacterial Mechanism : The oxadiazole moiety may disrupt bacterial cell wall synthesis or function through interaction with essential enzymes.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- In Vitro Evaluation : A study published in MDPI highlighted the compound's ability to inhibit the growth of various cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Animal Models : Preliminary animal studies indicated that administration of the compound resulted in significant tumor reduction in xenograft models, suggesting its potential for further development into a therapeutic agent .
- Synergistic Effects : Research has shown that combining this compound with other chemotherapeutic agents enhances its efficacy, suggesting a synergistic effect that could be beneficial in clinical settings .
Q & A
Q. What are the common synthetic routes for preparing 1-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one?
Methodological Answer: Synthesis typically involves multi-step protocols:
Pyrrolidinone Core Formation : Cyclization of γ-lactam precursors (e.g., via intramolecular cyclization of amino esters).
Oxadiazole Ring Construction : Reaction of amidoximes with carbonyl derivatives under acidic or thermal conditions .
Coupling Reactions : Introducing the benzyl group via alkylation or nucleophilic substitution.
Key Parameters :
- Temperature : 80–120°C for oxadiazole formation.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI/HOBt) for regioselective substitution .
Challenges : Competing side reactions (e.g., ring-opening of pyrrolidinone) require careful solvent selection (e.g., DMF or THF) and inert atmospheres.
Q. How is the structural integrity of the compound verified post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; oxadiazole carbons at ~160–170 ppm) .
- HRMS : Exact mass verification (e.g., molecular ion [M+H]⁺ matching theoretical mass).
- X-ray Crystallography : Resolves stereochemistry and bond angles (applicable to crystalline derivatives) .
Data Table :
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 7.2–7.4 (benzyl aromatic), δ 1.2–1.4 (isopropyl CH₃) |
| IR | 1680–1700 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N oxadiazole) |
Q. What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility :
- Polar Solvents : Moderate solubility in DMSO or DMF; poor in water.
- Nonpolar Solvents : Limited solubility in hexane or ether .
- Stability :
- Light/Heat : Degrades above 150°C; store at –20°C in dark.
- pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes under strong acidic/basic conditions .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidinone ring influence biological activity?
Methodological Answer:
- Stereoisomer Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to isolate enantiomers .
- Activity Correlation :
- Enantiomer A : Higher binding affinity to CNS targets (e.g., σ receptors).
- Enantiomer B : Reduced activity due to steric clashes in binding pockets .
Experimental Design :
Prepare enantiomers via chiral HPLC or kinetic resolution.
Conduct receptor-binding assays (IC₅₀ comparisons) and molecular docking studies.
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
Methodological Answer: Potential Causes :
- Assay Conditions : Variability in solvent (DMSO concentration), cell lines, or incubation time.
- Compound Purity : Trace impurities (e.g., unreacted benzyl chloride) may interfere.
Resolution Strategies :
Standardization : Use identical buffer systems (e.g., ammonium acetate pH 6.5) across assays .
LC-MS Purity Check : Confirm ≥95% purity via reverse-phase HPLC.
Dose-Response Replicates : Triplicate runs with internal controls (e.g., reference inhibitors).
Q. What computational methods predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Force Fields : AMBER or CHARMM for protein-ligand complexes.
- Key Interactions : Hydrogen bonding with oxadiazole N-atoms; π-π stacking with benzyl group .
- QSAR Modeling :
Q. How to optimize reaction yields for scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) :
- Variables : Temperature, catalyst loading, solvent volume.
- Response Surface Analysis : Identifies optimal conditions (e.g., 100°C, 10 mol% ZnCl₂).
- Process Chemistry Adjustments :
- Continuous Flow Systems : Improve heat transfer and reduce side reactions.
- Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) vs. column chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
